

What are the physical and chemical properties of 6-Methoxyoxindole?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methoxyoxindole

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6-Methoxyoxindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyoxindole, with the CAS number 7699-19-6, is a heterocyclic organic compound featuring a methoxy-substituted oxindole core. The oxindole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds and approved pharmaceuticals. The presence of the methoxy group at the 6-position influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in the synthesis of a wide range of bioactive derivatives. This document provides a detailed overview of the known physical, chemical, and biological properties of **6-methoxyoxindole**, along with representative experimental protocols and an exploration of its potential role in cellular signaling pathways.

Chemical and Physical Properties

6-Methoxyoxindole is a solid at room temperature. While extensive experimental data for this specific compound is not widely published, a combination of reported experimental values and high-quality predictions provides a solid foundation for its physicochemical profile.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ NO ₂	[1]
Molecular Weight	163.17 g/mol	[1]
IUPAC Name	6-methoxy-1,3-dihydroindol-2-one	[1]
CAS Number	7699-19-6	[1]
Appearance	Solid	[2]
Melting Point	162 °C	[2] [3]
Boiling Point	342.3 °C at 760 mmHg (Predicted)	[3] [4]
Density	1.208 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	13.79 ± 0.20 (Predicted)	[3]
LogP	1.32780 (Predicted)	[4]

Spectroscopic Data

Experimental spectroscopic data for **6-methoxyoxindole** is not readily available in the public domain. However, based on the known structure and spectroscopic data of analogous compounds, the following characteristic signals can be predicted.

1.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **6-methoxyoxindole** is expected to show distinct signals for the aromatic protons, the methylene protons of the oxindole ring, the N-H proton, and the methoxy group protons.

- Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to a specific splitting pattern (e.g., doublets and a singlet or doublet of doublets).
- Methylene Protons (-CH₂-): A singlet around δ 3.5 ppm.

- Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around δ 3.8 ppm.
- N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often observed between δ 8.0 and 10.5 ppm.

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon.

- Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 175-180 ppm.
- Aromatic Carbons: Multiple signals in the range of δ 100-150 ppm. The carbon attached to the methoxy group will be significantly shielded.
- Methylene Carbon (-CH₂-): A signal around δ 36 ppm.
- Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.[\[5\]](#)

1.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **6-methoxyoxindole** would be characterized by the following absorption bands:

- N-H Stretch: A sharp to medium peak in the region of 3200-3400 cm⁻¹.
- C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
- C=O Stretch (Amide): A strong, sharp absorption band around 1680-1710 cm⁻¹.
- C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
- C-O Stretch (Ether): An absorption in the 1200-1275 cm⁻¹ region.

1.2.4. Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak $[M]^+$ would be expected at $m/z = 163$. Subsequent fragmentation may involve the loss of CO, CH_3 , and other small fragments.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **6-methoxyoxindole** is not widely published, its preparation can be achieved through established methods for oxindole synthesis. A common and effective route is the cyclization of an α -haloacetanilide precursor.

Representative Synthesis Protocol: Stolle Cyclization

The Stolle cyclization involves the intramolecular Friedel-Crafts reaction of an α -haloacetanilide in the presence of a Lewis acid catalyst.

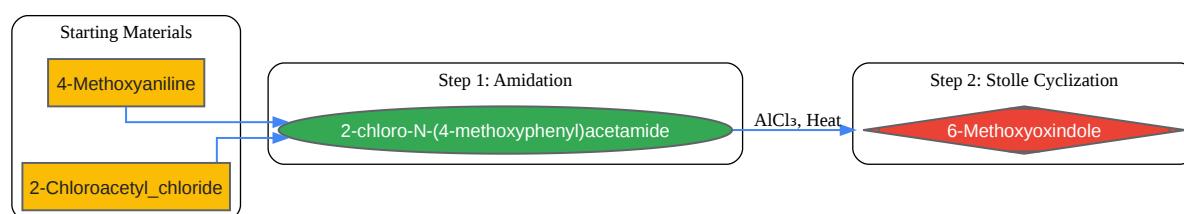
Reaction Scheme:

- Amidation: Reaction of 4-methoxyaniline with 2-chloroacetyl chloride to form 2-chloro-N-(4-methoxyphenyl)acetamide.
- Cyclization: Intramolecular Friedel-Crafts cyclization of the acetamide derivative using a Lewis acid, such as aluminum chloride ($AlCl_3$), to yield **6-methoxyoxindole**.

Experimental Procedure (Representative):

- Step 1: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide
 - To a stirred solution of 4-methoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add 2-chloroacetyl chloride (1.1 eq) dropwise.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction with water and extract the product with an organic solvent.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
- Step 2: Synthesis of **6-Methoxyoxindole**
 - To a flask charged with anhydrous aluminum chloride (AlCl_3) (2.0-3.0 eq), add the 2-chloro-N-(4-methoxyphenyl)acetamide (1.0 eq) portion-wise at a temperature that controls the initial exotherm (e.g., by heating to 130-160 °C in a high-boiling solvent or neat).
 - Maintain the reaction at an elevated temperature for 1-3 hours, monitoring by TLC.
 - Cool the reaction mixture and carefully quench by pouring it onto crushed ice with concentrated hydrochloric acid.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - The crude **6-methoxyoxindole** can be purified by column chromatography on silica gel or by recrystallization.



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*Representative synthesis workflow for **6-methoxyoxindole**.*

Biological Activity and Signaling Pathways

There is limited direct research on the biological activity of **6-methoxyoxindole** itself. However, the oxindole core is a well-established pharmacophore present in numerous compounds with significant biological activities, particularly as kinase inhibitors in cancer therapy.[\[6\]](#)[\[7\]](#)

Potential as a Kinase Inhibitor

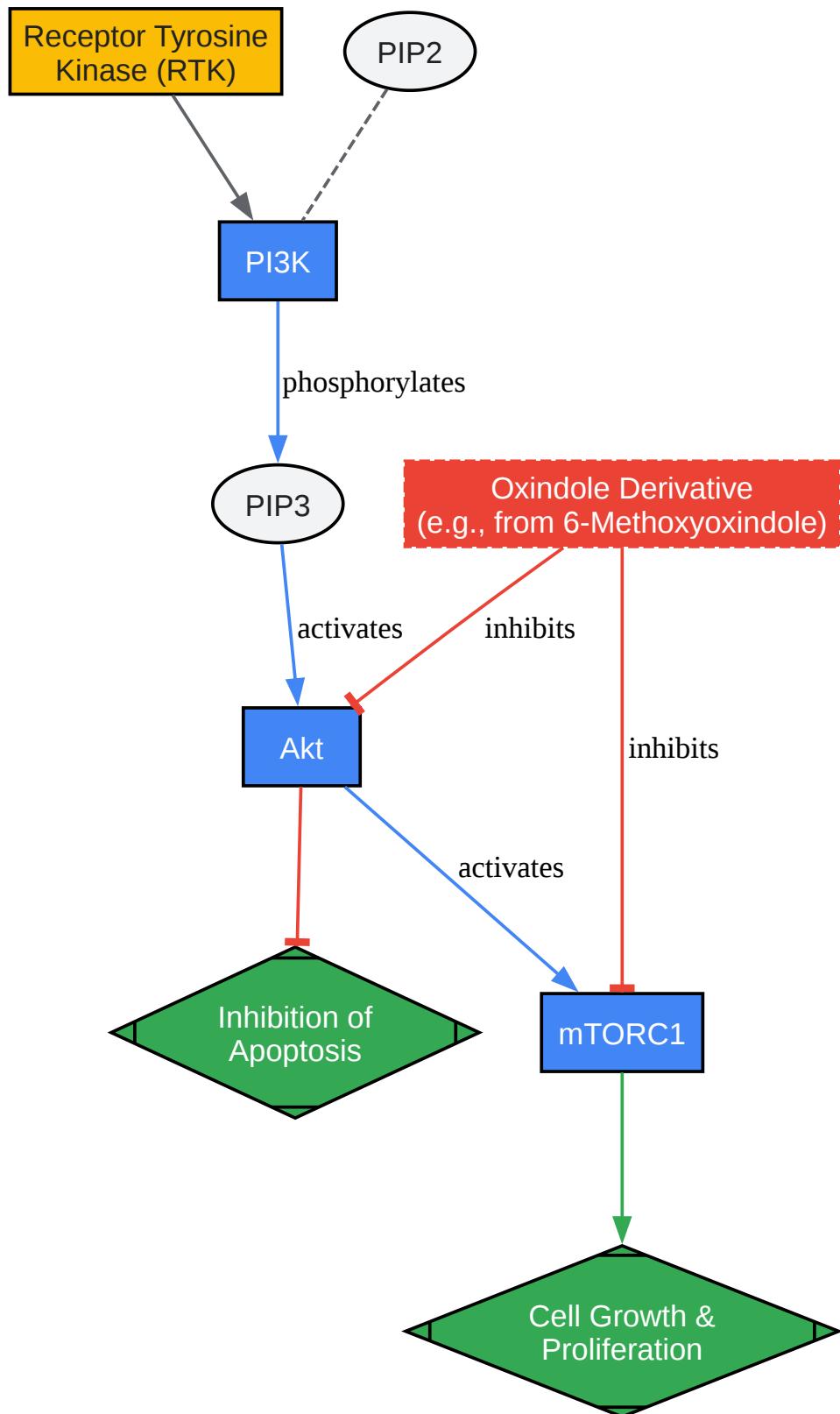
Many oxindole derivatives function as inhibitors of various protein kinases by competing with ATP for binding to the kinase domain. These kinases are often crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Prominent examples of FDA-approved oxindole-based kinase inhibitors include Sunitinib and Nintedanib.[\[6\]](#)[\[7\]](#)

Given this precedent, **6-methoxyoxindole** serves as a valuable scaffold for the development of novel kinase inhibitors. The methoxy group can influence the molecule's binding affinity and selectivity for different kinase targets through electronic and steric effects.

Relevance to the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Several studies have demonstrated that oxindole derivatives can exert their anticancer effects by modulating this pathway.[\[8\]](#) For instance, some oxindole compounds have been shown to inhibit the growth of cancer cells by downregulating key components of the PI3K/Akt/mTOR pathway.[\[8\]](#)

While not specifically demonstrated for **6-methoxyoxindole**, it is plausible that derivatives of this compound could be designed to target components of this pathway, thereby inducing apoptosis and inhibiting tumor growth.



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Potential modulation of the PI3K/Akt/mTOR pathway by oxindole derivatives.

Conclusion

6-Methoxyoxindole is a synthetically valuable building block with significant potential for the development of novel therapeutic agents. While detailed experimental characterization of this specific molecule is sparse in the literature, its structural relationship to a class of highly successful pharmaceutical compounds underscores its importance. The information compiled in this guide provides a foundational understanding of its properties and suggests promising avenues for future research, particularly in the design of kinase inhibitors and modulators of key cellular signaling pathways implicated in cancer and other diseases. Further experimental investigation into its spectroscopic properties and biological activities is warranted to fully unlock its potential in drug discovery and development.

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- To cite this document: BenchChem. [What are the physical and chemical properties of 6-Methoxyoxindole?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1351081#what-are-the-physical-and-chemical-properties-of-6-methoxyoxindole>

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